molecular formula C20H23FN2O4S B7571607 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid

3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid

Cat. No. B7571607
M. Wt: 406.5 g/mol
InChI Key: BZZLMMCOCQMKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid, also known as FMPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. FMPB belongs to the class of sulfonamide derivatives and is known to exhibit potent inhibitory activity against carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes.

Mechanism of Action

3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the concentration of bicarbonate in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the intraocular pressure in animal models of glaucoma, making it a potential treatment option for this disease. 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has also been shown to exhibit anticonvulsant activity, which makes it a potential treatment option for epilepsy. Additionally, 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has been shown to exhibit anti-cancer activity, making it a potential candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid. One of the directions is to optimize its synthesis method to improve its yield and purity. Another direction is to study its potential applications in the treatment of various diseases such as glaucoma, epilepsy, and cancer. Additionally, future research could focus on developing new derivatives of 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid with improved solubility and potency. Overall, the research on 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has the potential to lead to the development of new treatments for various diseases and to improve our understanding of the role of carbonic anhydrase in physiological processes.

Synthesis Methods

The synthesis of 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid involves the reaction of 4-(4-methylpiperidin-1-yl)aniline with 3-fluoro-4-methyl-5-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sulfamic acid to yield the final product, 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid. The synthesis method of 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has been optimized to improve its yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which makes it a promising candidate for the treatment of various diseases such as glaucoma, epilepsy, and cancer. 3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid has also been studied for its potential use as a diagnostic tool for imaging carbonic anhydrase activity in vivo.

properties

IUPAC Name

3-fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-13-7-9-23(10-8-13)17-5-3-16(4-6-17)22-28(26,27)19-12-15(20(24)25)11-18(21)14(19)2/h3-6,11-13,22H,7-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZLMMCOCQMKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3C)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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